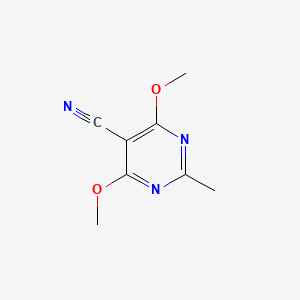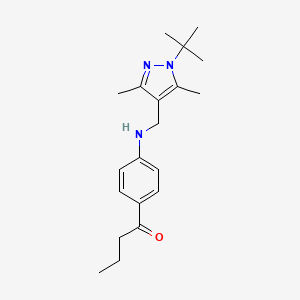
4,6-Diethyl-2-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diethyl-2-methylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of ethyl groups at positions 4 and 6, and a methyl group at position 2 on the pyrimidine ring. Pyrimidines are significant in various biological processes and are found in nucleic acids, vitamins, and coenzymes.
Preparation Methods
The synthesis of 4,6-Diethyl-2-methylpyrimidine can be achieved through several synthetic routes. One common method involves the condensation of acetamidine hydrochloride with diethyl malonate in the presence of a base such as sodium methoxide or sodium ethoxide. The reaction typically occurs in an alcoholic solvent like methanol or ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4,6-Diethyl-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyrimidine derivatives.
Scientific Research Applications
4,6-Diethyl-2-methylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology: Pyrimidine derivatives are essential in the study of nucleic acids and their functions. This compound can be used to synthesize analogs of nucleotides for research purposes.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Diethyl-2-methylpyrimidine depends on its specific application. In medicinal chemistry, pyrimidine derivatives often target enzymes or receptors involved in critical biological pathways. For example, they may inhibit enzymes like thymidylate synthase or dihydrofolate reductase, which are crucial for DNA synthesis and cell proliferation . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
4,6-Diethyl-2-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4,6-Dimethyl-2-methylpyrimidine: Similar in structure but with methyl groups instead of ethyl groups at positions 4 and 6.
4,6-Dihydroxy-2-methylpyrimidine: Contains hydroxyl groups at positions 4 and 6 instead of ethyl groups.
4,6-Dichloro-2-methylpyrimidine: Contains chlorine atoms at positions 4 and 6 instead of ethyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl groups may enhance its lipophilicity and alter its interaction with biological targets compared to other pyrimidine derivatives.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
4,6-diethyl-2-methylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-4-8-6-9(5-2)11-7(3)10-8/h6H,4-5H2,1-3H3 |
InChI Key |
XAIIGYCKNXXUCX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B13101734.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)









![8-Bromo-7-chloro-2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13101791.png)
![Ethyl 2-(3-(difluoromethyl)-5,5a,6,6a-tetrahydrocyclopropa[g]indazol-1(4H)-yl)acetate](/img/structure/B13101799.png)
